4-Chloro-5-iodo-6-methoxy-2-methylpyrimidine
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Overview
Description
4-Chloro-5-iodo-6-methoxy-2-methylpyrimidine is a heterocyclic compound with the molecular formula C6H6ClIN2O and a molecular weight of 284.48 g/mol . This compound is characterized by the presence of chlorine, iodine, and methoxy groups attached to a pyrimidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-iodo-6-methoxy-2-methylpyrimidine typically involves the halogenation of 6-methoxy-2-methylpyrimidine. One common method is the iodination of 4-chloro-6-methoxy-2-methylpyrimidine using iodine and a suitable oxidizing agent . The reaction is usually carried out in an inert atmosphere at room temperature to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis, starting from commercially available precursors. The process often includes halogenation, methylation, and methoxylation reactions under controlled conditions to achieve the desired product with high efficiency and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-iodo-6-methoxy-2-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation may produce a corresponding oxide .
Scientific Research Applications
4-Chloro-5-iodo-6-methoxy-2-methylpyrimidine has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-5-iodo-6-methoxy-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways . The exact pathways and targets depend on the specific application and the biological system under study .
Comparison with Similar Compounds
4-Chloro-6-methoxy-2-methylpyrimidine: Lacks the iodine substituent, making it less reactive in certain substitution reactions.
4-Chloro-5-iodo-2-methoxy-benzoic acid: Contains a benzoic acid moiety instead of a pyrimidine ring, leading to different chemical properties and applications.
Uniqueness: 4-Chloro-5-iodo-6-methoxy-2-methylpyrimidine is unique due to the presence of both chlorine and iodine atoms on the pyrimidine ring, which enhances its reactivity and versatility in synthetic chemistry . This dual halogenation allows for selective functionalization and the creation of diverse derivatives for various applications .
Properties
Molecular Formula |
C6H6ClIN2O |
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Molecular Weight |
284.48 g/mol |
IUPAC Name |
4-chloro-5-iodo-6-methoxy-2-methylpyrimidine |
InChI |
InChI=1S/C6H6ClIN2O/c1-3-9-5(7)4(8)6(10-3)11-2/h1-2H3 |
InChI Key |
FJOQEDUCMDRGFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)I)OC |
Origin of Product |
United States |
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